
5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a furan ring, a methyl-substituted phenyl ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a furan-2-carboxylic acid hydrazide with a 4-methylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at the para position relative to the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including 5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole. Research indicates that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various human cancer cell lines. For instance, derivatives linked to 5-fluorouracil have shown enhanced anticancer activity compared to standard treatments, suggesting that the incorporation of oxadiazole enhances efficacy while potentially reducing toxicity .
Antimicrobial Properties
Oxadiazole derivatives are recognized for their antimicrobial properties. The compound has demonstrated activity against a range of pathogens, including bacteria and fungi. This feature makes it a candidate for developing new antimicrobial agents to combat resistant strains .
Anti-inflammatory and Analgesic Effects
Research has also pointed to the anti-inflammatory and analgesic properties of oxadiazole derivatives. These compounds may serve as potential therapeutic agents for conditions characterized by inflammation and pain .
Agricultural Applications
Pesticidal Activity
The unique structure of this compound allows it to function as a pesticide. Studies have shown that similar oxadiazole compounds exhibit insecticidal properties, making them suitable candidates for agricultural applications aimed at pest control .
Material Science
Fluorescent Materials
The furan ring in the structure of this compound contributes to its potential use in developing fluorescent materials. Such materials can be utilized in various applications including sensors and light-emitting devices .
Heat-resistant Polymers
Due to the thermal stability of oxadiazole derivatives, they are being explored for use in heat-resistant polymers. This application is particularly relevant in industries where materials are exposed to high temperatures .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole varies depending on its application:
Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or interfere with microbial DNA replication.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific cellular pathways and proteins.
Electronic Properties: The compound’s electronic properties are influenced by the conjugation of the furan and oxadiazole rings, which can facilitate electron transport in materials applications.
Comparison with Similar Compounds
Similar Compounds
5-(Furan-2-yl)-1,2,4-oxadiazole: Lacks the methyl-substituted phenyl ring.
3-(4-Methylphenyl)-1,2,4-oxadiazole: Lacks the furan ring.
5-(Thiophen-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole: Contains a thiophene ring instead of a furan ring.
Uniqueness
5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to the combination of the furan ring and the methyl-substituted phenyl ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.
Biological Activity
The compound 5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole belongs to a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific oxadiazole derivative, drawing on recent research findings and case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.
Case Studies
-
Cytotoxicity Assays : In vitro assays using the MTT method revealed that this compound exhibited notable cytotoxicity against the following cancer cell lines:
- MCF-7 (breast cancer)
- HCT-116 (colorectal carcinoma)
- HeLa (cervical adenocarcinoma)
- Mechanism of Action : The mechanism underlying the anticancer activity was investigated through flow cytometry and molecular docking studies. The compound was found to induce apoptosis in cancer cells via upregulation of pro-apoptotic proteins such as p53 and caspase-3 cleavage .
Antimicrobial Activity
Apart from anticancer properties, this compound has shown promising antimicrobial activity.
Antibacterial and Antifungal Studies
Research indicated that this compound exhibits selective antibacterial properties against Gram-positive and Gram-negative bacteria. In vitro tests demonstrated effective inhibition of bacterial growth at low concentrations, with minimal cytotoxicity to human cells .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is significantly influenced by their chemical structure. Modifications in the substituents on the phenyl ring have been correlated with changes in potency. For instance:
- Electron-withdrawing groups enhance activity.
- The presence of furan moieties contributes positively to the overall biological profile .
Summary of Biological Activities
Properties
IUPAC Name |
5-(furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-9-4-6-10(7-5-9)12-14-13(17-15-12)11-3-2-8-16-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXURVXTYOJCSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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